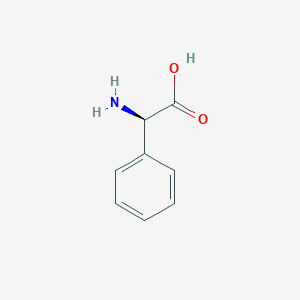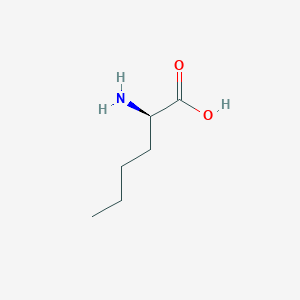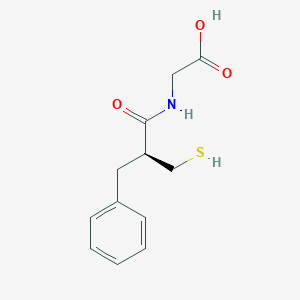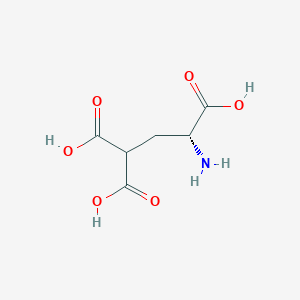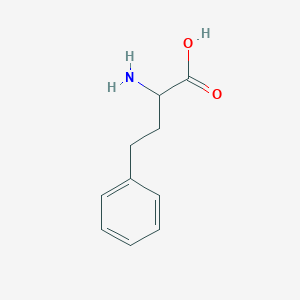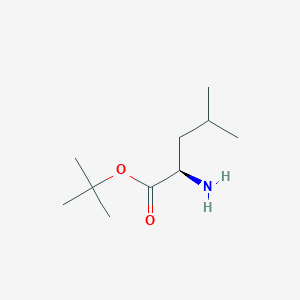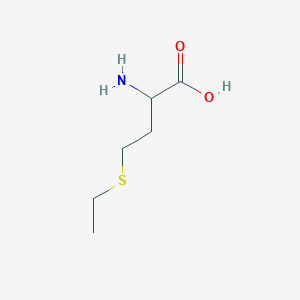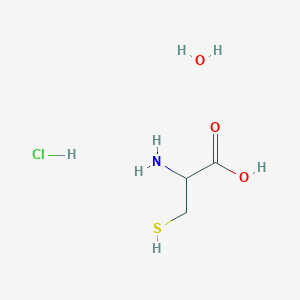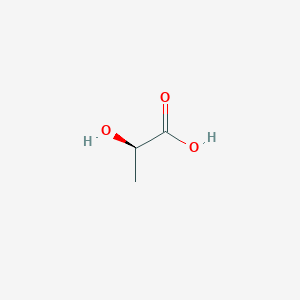
D-乳酸
概述
描述
D-Lactic acid is an organic acid produced by some strains of microorganisms or by some less relevant metabolic pathways . It is a normal intermediate in the fermentation (oxidation, metabolism) of sugar . The concentrated form is used internally to prevent gastrointestinal fermentation .
Synthesis Analysis
D-Lactic acid can be synthesized by a variety of microorganisms, including lactic acid bacteria, yeast, and fungi . The key gene of D-lactic acid synthesis was identified by genomics and transcriptomic analysis . This gene was cloned into the vector pET-15b and transformed into Escherichia coli BL21 (DE3) for the production of D-lactic acid .
Molecular Structure Analysis
D-Lactic acid is the dextrorotatory form present normally in blood and muscle tissue as a product of the anaerobic metabolism of glucose and glycogen .
Chemical Reactions Analysis
D-Lactic acid can be produced from the reaction between hydrogen cyanide (HCN) and acetaldehyde (CH3CHO) at high pressures and in the presence of a base . It can also be produced from the de-protonation reactions .
Physical And Chemical Properties Analysis
D-Lactic acid has a chemical formula of C3H6O3 . It is white in the solid state and it is miscible with water . When in the dissolved state, it forms a colorless solution .
科学研究应用
发酵和食品工业应用:由乳酸菌产生的D-乳酸在发酵过程中起着至关重要的作用。它广泛用于食品、药品和工业。这些细菌的固定化在生产乳酸、乳制品和尼信方面显示出有希望的进展,预示着发酵技术的光明未来 (Liu Zhen, 2009)。
促进健康的益生菌:乳酸菌越来越多地被用作促进健康的益生菌。它们对食品和饲料的生产产生重大影响,有助于食品产品和动物饲料的营养、感官和健康特性 (J. Kok et al., 2014)。
抗菌特性和医疗应用:某些菌株的乳酸菌已被证明对尿路致病菌具有抑制活性,突显了它们在控制人类病原体和减少抗生素临床使用方面的潜力 (M. P. Mokoena, 2017)。
药物传递系统:聚(D,L-乳酸-共-乙二醇酸)(PLGA)/聚(乳酸)(PLA)微球/纳米颗粒是成功的药物传递系统。由于其生物相容性和生物降解性,这些系统用于长期释放系统、疫苗佐剂和组织工程 (Feng Qi et al., 2018)。
乳酸产生细菌的基因组分析:对乳酸产生细菌(包括乳酸菌和双歧杆菌)的基因组测序有助于了解它们特定的新陈代谢、生理学、生物合成能力以及在各种条件和环境中的适应性 (B. Mayo et al., 2008)。
健康益处和营养保健品:乳酸菌,特别是它们的外源多糖,显示出抗氧化、抗病毒、抗肿瘤和免疫调节活性。这些表明在促进健康产品和作为癌症和免疫相关疾病等复杂疾病的更安全替代品中具有潜在应用 (Y. Rahbar Saadat et al., 2019)。
生产发展:微生物菌株和代谢工程的进展改善了从非传统碳源生产D-乳酸的能力。这一发展对于生产热稳定性聚乳酸(PLA)具有重要意义 (Veeresh Juturu & J. Wu, 2016)。
乳酸菌的分类和鉴定:改进的乳酸菌鉴定方法和分类学增强了我们对有益菌株的了解,这对于在食品和饲料中正确使用至关重要 (A. Endo, 2020)。
作用机制
Target of Action
D-Lactic acid is a normal intermediate in the fermentation (oxidation, metabolism) of sugar . It is identified as a competitive inhibitor of ProDH (proline dehydrogenase) in plants . It also interacts with the (S)-2-haloacid dehalogenase in Pseudomonas sp. (strain YL) .
Mode of Action
D-Lactic acid is produced by some strains of microorganisms or by some less relevant metabolic pathways . It interacts with its targets, leading to changes in the metabolic processes. For example, it inhibits ProDH, affecting proline metabolism .
Biochemical Pathways
D-Lactic acid is involved in several biochemical pathways. It is a normal intermediate in the fermentation of sugar . It is also involved in the Pyruvate Metabolism pathway, which is crucial for energy production . In addition, it plays a role in the Pyruvaldehyde Degradation metabolic pathway .
Pharmacokinetics
It is known that it is a normal intermediate in the fermentation of sugar .
Result of Action
The action of D-Lactic acid results in changes in various metabolic processes. For example, it inhibits ProDH, affecting proline metabolism . It can also lead to D-lactic acidosis, a condition characterized by Kussmaul breathing, confusion, slurred speech, and gait disturbances .
Action Environment
The action of D-Lactic acid can be influenced by various environmental factors. For example, the presence of zero-valent iron (ZVI) can catalyze the conversion of L-lactic acid to D-lactic acid, resulting in a high yield of optically active D-lactic acid . Furthermore, exposure to D-Lactic acid can occur through various ways including contaminated food and beverages and by microbiota during some pathological states like short bowel syndrome .
未来方向
Research trends in D-Lactic acid production from lignocellulosic biomass spanning the years 1991 to 2022 show a consistent growth trajectory with minor fluctuations . There is a significant upswing in publications since 2009 . The current literature survey will be very useful in the view of detail study of D-Lactic acid .
属性
IUPAC Name |
(2R)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3/c1-2(4)3(5)6/h2,4H,1H3,(H,5,6)/t2-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTAAEKCZFNVCJ-UWTATZPHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
106989-11-1 | |
| Record name | Poly[(+)-lactic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106989-11-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0047030 | |
| Record name | D-Lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-Lactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
D-Lactic acid | |
CAS RN |
10326-41-7 | |
| Record name | D-Lactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10326-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Lactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010326417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Lactic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Propanoic acid, 2-hydroxy-, (2R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Lactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0047030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-lactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTIC ACID, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Q6M5SET7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-Lactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
52.8 °C | |
| Record name | D-Lactic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | D-Lactic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001311 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

